molecular formula C41H60N10O6 B13736269 Bz-Val-Lys-Lys-Arg-4MbetaNA

Bz-Val-Lys-Lys-Arg-4MbetaNA

Cat. No.: B13736269
M. Wt: 789.0 g/mol
InChI Key: KNPSKKJEAUSRPE-TUCRWICHSA-N
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Description

Bz-Val-Lys-Lys-Arg-4MbetaNA, also known as Nα-Benzoyl-L-valyl-L-lysyl-L-lysyl-L-arginine-4-methyl-β-naphthylamide, is a synthetic peptide substrate used in biochemical research. This compound is particularly valuable for studying protease activity, especially in the context of viral proteases such as those from flaviviruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Val-Lys-Lys-Arg-4MbetaNA involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bz-Val-Lys-Lys-Arg-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of peptide bonds within the compound.

Common Reagents and Conditions

    Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide and dithiothreitol (DTT), respectively.

Major Products Formed

The primary products of hydrolysis are smaller peptide fragments and amino acids, depending on the specificity of the protease used.

Scientific Research Applications

Bz-Val-Lys-Lys-Arg-4MbetaNA is widely used in scientific research for the following applications:

    Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases, including viral proteases.

    Virology: Researchers use this compound to investigate the mechanisms of viral replication and to screen for potential antiviral drugs.

    Medicine: The compound aids in the development of diagnostic assays for detecting protease activity in clinical samples.

    Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify protease inhibitors.

Mechanism of Action

Bz-Val-Lys-Lys-Arg-4MbetaNA exerts its effects by serving as a substrate for proteases. The proteases recognize and bind to specific amino acid sequences within the compound, catalyzing the cleavage of peptide bonds. This process releases the 4-methyl-β-naphthylamide moiety, which can be detected using fluorescence or colorimetric assays. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolytic cleavage.

Comparison with Similar Compounds

Similar Compounds

    Bz-Val-Lys-Lys-Arg-AMC: This compound is similar in structure but contains a 7-amino-4-methylcoumarin (AMC) moiety instead of 4-methyl-β-naphthylamide.

    Bz-Val-Lys-Lys-Arg-pNA: This variant has a p-nitroanilide (pNA) group, which is used for colorimetric detection.

Uniqueness

Bz-Val-Lys-Lys-Arg-4MbetaNA is unique due to its 4-methyl-β-naphthylamide moiety, which provides distinct fluorescence properties. This makes it particularly useful for sensitive detection of protease activity in various research applications.

Properties

Molecular Formula

C41H60N10O6

Molecular Weight

789.0 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C41H60N10O6/c1-26(2)35(51-36(52)27-14-5-4-6-15-27)40(56)50-32(19-10-12-22-43)39(55)48-31(18-9-11-21-42)38(54)49-33(20-13-23-46-41(44)45)37(53)47-29-24-28-16-7-8-17-30(28)34(25-29)57-3/h4-8,14-17,24-26,31-33,35H,9-13,18-23,42-43H2,1-3H3,(H,47,53)(H,48,55)(H,49,54)(H,50,56)(H,51,52)(H4,44,45,46)/t31-,32-,33-,35-/m0/s1

InChI Key

KNPSKKJEAUSRPE-TUCRWICHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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